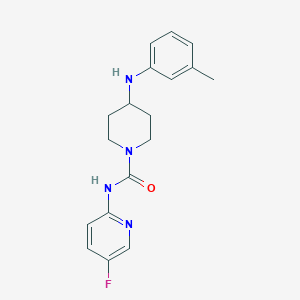![molecular formula C21H20N2O4 B7662095 Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as EPOB or GSK0660 and is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ).
作用机制
EPOB selectively binds to PPARγ and inhibits its activity. PPARγ is a nuclear receptor that regulates gene expression involved in various cellular processes such as lipid metabolism, glucose homeostasis, and inflammation. By inhibiting the activity of PPARγ, EPOB can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
EPOB has been shown to have various biochemical and physiological effects. In cancer research, EPOB has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In metabolic disorders, EPOB has been shown to improve insulin sensitivity, reduce adiposity, and improve glucose tolerance.
实验室实验的优点和局限性
One of the major advantages of using EPOB in lab experiments is its selectivity for PPARγ. This allows researchers to study the specific effects of PPARγ inhibition without interfering with other cellular processes. However, one limitation of using EPOB is its relatively low potency compared to other PPARγ antagonists.
未来方向
There are several future directions for the study of EPOB. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PPARγ has been shown to play a role in neuroinflammation and neuronal survival. EPOB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Another area of interest is the development of more potent and selective PPARγ antagonists based on the structure of EPOB. By improving the potency and selectivity of these compounds, researchers can further study the role of PPARγ in various cellular processes and diseases.
Conclusion:
In conclusion, EPOB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its selective inhibition of PPARγ has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new therapies for cancer and metabolic disorders. The future directions for the study of EPOB include its potential application in the treatment of neurodegenerative diseases and the development of more potent and selective PPARγ antagonists.
合成方法
The synthesis of EPOB involves a series of chemical reactions that yield the final product. The starting material for the synthesis is 3-aminobenzoic acid, which undergoes esterification with ethyl bromoacetate to form ethyl 3-aminobenzoate. The resulting compound is then reacted with 5-phenyl-1,2-oxazole-3-carboxylic acid to yield ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
EPOB has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of study is its role in cancer research. PPARγ has been shown to play a significant role in the development and progression of various types of cancer. EPOB, being a selective antagonist of PPARγ, has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Another area of study for EPOB is its potential application in the treatment of metabolic disorders such as obesity and diabetes. PPARγ is known to regulate adipocyte differentiation and insulin sensitivity. EPOB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
属性
IUPAC Name |
ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-23(17-12-8-11-16(13-17)21(25)26-4-2)20(24)18-14-19(27-22-18)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYAEDLNLKKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)OCC)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7662014.png)
![3-(3-Chlorophenyl)-1-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B7662026.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propan-2-ylpyrrol-2-yl)methanone](/img/structure/B7662027.png)
![N-[[4-(methylsulfamoylmethyl)phenyl]methyl]cycloheptene-1-carboxamide](/img/structure/B7662035.png)

![1-[2-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7662045.png)
![N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7662052.png)
![[4-(4-Fluorophenyl)-5-methylthiophen-2-yl]-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7662054.png)
![4-[4-[(4-Methyl-2,3-dihydroindol-1-yl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7662059.png)
![N'-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]-N'-ethyl-N-methylpropanediamide](/img/structure/B7662067.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)pyrimidin-5-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7662074.png)
![(4,4-difluorocyclohexyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662082.png)

![N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7662112.png)
